![molecular formula C20H25F3N4O B2903998 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034555-25-2](/img/structure/B2903998.png)
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea has been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising anticancer activity against various types of cancer cells. In neuroscience, it has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, it has been investigated for its potential as an immunomodulatory agent.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation, neurodegeneration, and immune system regulation. It has been shown to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR pathway, which are involved in cancer cell growth and survival. It also modulates the activity of NMDA receptors, which are involved in synaptic plasticity and memory formation in the brain. In addition, it has been shown to modulate the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application and dosage used. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In neuroscience, it has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurodegenerative diseases. In immunology, it has been shown to modulate the activity of immune cells and improve immune function.
Advantages and Limitations for Lab Experiments
The advantages of using 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea in lab experiments include its potent and selective activity against various targets, its ability to penetrate the blood-brain barrier, and its low toxicity in animal models. However, its limitations include its limited solubility in water and its potential for off-target effects at high doses.
Future Directions
For research on 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea include further investigation of its mechanisms of action, optimization of its chemical structure for improved potency and selectivity, and evaluation of its potential as a therapeutic agent in clinical trials. In addition, its potential applications in other fields such as infectious diseases and metabolic disorders warrant further investigation.
Synthesis Methods
The synthesis method of 1-cyclopentyl-3-phenethyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea involves the reaction of cyclopentanone, phenethylamine, and 3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
properties
IUPAC Name |
1-cyclopentyl-3-(2-phenylethyl)-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c21-20(22,23)18-11-13-26(25-18)14-15-27(17-8-4-5-9-17)19(28)24-12-10-16-6-2-1-3-7-16/h1-3,6-7,11,13,17H,4-5,8-10,12,14-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHVJATUXWWSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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